2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide
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Overview
Description
2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide is a complex organic compound that features a piperazine ring substituted with a naphthylmethyl group and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine ring is first substituted with a naphthylmethyl group. This can be achieved through the reaction of piperazine with naphthylmethyl chloride in the presence of a base such as sodium hydroxide.
Thiazole Ring Formation: The thiazole ring is synthesized separately, often starting from thioamides and α-haloketones.
Coupling Reaction: The final step involves coupling the naphthylmethyl-substituted piperazine with the thiazole derivative. This is typically done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions can occur at the piperazine ring, potentially leading to the formation of secondary amines.
Substitution: The naphthylmethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.
Major Products
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the piperazine ring.
Substitution: Various substituted naphthylmethyl derivatives.
Scientific Research Applications
2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Biological Studies: The compound is used in studies involving receptor binding and signal transduction pathways.
Pharmacology: It serves as a lead compound in the development of new drugs targeting specific molecular pathways.
Industrial Applications: The compound is used in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, while the thiazole ring can participate in various biochemical pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular signaling and function.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Similar in structure but with a pyrimidine ring instead of a thiazole ring.
1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one: Contains a piperazine ring and a pyridine ring, used as a serotonin reuptake inhibitor.
2-(1H-indazol-4-yl)-6-(4-methanesulfonyl)piperazin-1-ylmethyl-4-morpholin-4-yl-pyrimidine: Features a piperazine ring and is used as a PI3 kinase inhibitor.
Uniqueness
The uniqueness of 2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide lies in its combination of a naphthylmethyl group, a piperazine ring, and a thiazole ring. This unique structure allows it to interact with a diverse range of molecular targets, making it a versatile compound in medicinal chemistry and pharmacology.
Properties
IUPAC Name |
2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4OS/c25-19(22-20-21-8-13-26-20)15-24-11-9-23(10-12-24)14-17-6-3-5-16-4-1-2-7-18(16)17/h1-8,13H,9-12,14-15H2,(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVYUPMJHDXXDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)CC(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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